2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid
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Overview
Description
2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine typically involves the reaction of 4-chlorophenylpiperidine with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine
- 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridin
- 2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This compound’s specific structure allows it to interact with a distinct set of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C35H33ClN2O9 |
---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C17H19ClN2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-10,13-14H,(H,19,20)(H,21,22);1-7,10,15,17,19H,8-9,11-12H2 |
InChI Key |
UWRQTEOJOFNKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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